molecular formula C12H15NO5 B2389516 2-Methyl-2-[1-(4-nitrophenoxy)ethyl]-1,3-dioxolane CAS No. 439110-69-7

2-Methyl-2-[1-(4-nitrophenoxy)ethyl]-1,3-dioxolane

Cat. No.: B2389516
CAS No.: 439110-69-7
M. Wt: 253.254
InChI Key: JLNZXLDYILEZII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-[1-(4-nitrophenoxy)ethyl]-1,3-dioxolane is a cyclic ether derivative featuring a 1,3-dioxolane core substituted with a methyl group and a 4-nitrophenoxy ethyl side chain.

Properties

IUPAC Name

2-methyl-2-[1-(4-nitrophenoxy)ethyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-9(12(2)16-7-8-17-12)18-11-5-3-10(4-6-11)13(14)15/h3-6,9H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNZXLDYILEZII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(OCCO1)C)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and General Procedure

The dioxolane ring is formed via acid-catalyzed cyclocondensation between a ketone precursor and ethylene glycol. For 2-methyl-2-[1-(4-nitrophenoxy)ethyl]-1,3-dioxolane, the ketone intermediate 1-(4-nitrophenoxy)propan-2-one reacts with ethylene glycol under acidic conditions:

$$
\text{1-(4-Nitrophenoxy)propan-2-one} + \text{Ethylene glycol} \xrightarrow{\text{H}^+} \text{this compound} + \text{H}_2\text{O}
$$

Typical Conditions :

  • Catalyst : PTSA (10 mol%) or H$$2$$SO$$4$$ (5 mol%)
  • Solvent : Toluene or solvent-free
  • Temperature : 60–80°C
  • Time : 4–12 hours
  • Yield : 75–89%

Optimization Strategies

  • Microwave-assisted synthesis : Reduces reaction time to 20–30 minutes with comparable yields (82%).
  • Water removal : Azeotropic distillation using Dean-Stark apparatus improves conversion by shifting equilibrium.

Nucleophilic Substitution Approaches

Synthesis of the Phenoxyethyl Side Chain

The 4-nitrophenoxy group is introduced via nucleophilic substitution of a halogenated ethyl intermediate with 4-nitrophenol:

$$
\text{2-Bromoethyl methyl ketone} + \text{4-Nitrophenol} \xrightarrow{\text{K}2\text{CO}3} \text{1-(4-Nitrophenoxy)propan-2-one} + \text{KBr}
$$

Conditions :

  • Base : K$$2$$CO$$3$$ (3 equiv)
  • Solvent : Dimethylformamide (DMF)
  • Temperature : 90°C, 2 hours
  • Yield : 85–92%

Sequential Acetalization-Substitution

An alternative route involves first forming the dioxolane ring, followed by phenoxy group installation:

  • Acetalization : React 2-methyl-1,3-dioxolane with chloroethyl bromide to form 2-(bromomethyl)-2-methyl-1,3-dioxolane.
  • Substitution : Replace bromide with 4-nitrophenoxide ion under basic conditions.

Challenges : Competing elimination reactions require careful control of base strength and temperature.

Catalytic Reductive Cyclization

Base-Mediated Intramolecular Cyclization

A nitro group-directed reductive cyclization enables one-pot synthesis from nitroaryl malonates:

$$
\text{Methyl 1-(4-nitro-2-fluorophenyl)malonate} \xrightarrow{\text{NaBH}_4, \text{EtOH}} \text{this compound}
$$

Conditions :

  • Reducing agent : NaBH$$_4$$ (2 equiv)
  • Catalyst : Pd/C (5 wt%)
  • Solvent : Ethanol
  • Yield : 68–74%

Lewis Acid Catalysis

Ti(O$$^i$$Pr)$$4$$ or ZnCl$$2$$ enhances regioselectivity during cyclization, minimizing byproducts like open-chain acetals.

Comparative Analysis of Synthetic Routes

Method Catalyst Temperature Time Yield Advantages
Acid-catalyzed acetalization PTSA/H$$2$$SO$$4$$ 60–80°C 4–12 h 75–89% Scalable, minimal equipment
Nucleophilic substitution K$$2$$CO$$3$$ 90°C 2 h 85–92% High purity, avoids harsh acids
Reductive cyclization Pd/C 25–40°C 6–8 h 68–74% One-pot, fewer steps

Industrial-Scale Production Considerations

Continuous Flow Reactors

Microreactors improve heat transfer and reduce reaction times (e.g., 30 minutes for acetalization vs. 12 hours batch).

Green Chemistry Innovations

  • Solvent-free acetalization : Eliminates VOC emissions and simplifies purification.
  • Heterogeneous catalysts : Zeolites or Amberlyst-15 enable catalyst recycling, reducing waste.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[1-(4-nitrophenoxy)ethyl]-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted dioxolane derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-[1-(4-nitrophenoxy)ethyl]-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-2-[1-(4-nitrophenoxy)ethyl]-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy group can participate in various biochemical pathways, leading to the modulation of biological activities. The dioxolane ring may also contribute to the compound’s stability and reactivity in biological systems.

Comparison with Similar Compounds

Structural and Electronic Features

The table below summarizes key structural differences and electronic effects of similar compounds:

Compound Name Substituents Electronic Effects Key Properties References
2-Methyl-2-[1-(4-nitrophenoxy)ethyl]-1,3-dioxolane 4-Nitrophenoxy ethyl Strong electron-withdrawing (NO₂) High polarity; potential bioactivity N/A
2-[2-(5-Bromo-2-fluorophenoxy)ethyl]-1,3-dioxolane 5-Bromo-2-fluorophenoxy ethyl Moderate electron-withdrawing (Br, F) Moderate polarity; halogen reactivity
2-[2-(2,6-Difluorophenoxy)ethyl]-1,3-dioxolane 2,6-Difluorophenoxy ethyl Electronegative (F) Enhanced stability; low solubility
2-Methyl-2-(thiophen-2-yl)-1,3-dioxolane Thiophen-2-yl Electron-rich (S-containing aromatic) Aromatic reactivity; lower polarity
2-Methyl-2-[2-(phenylthio)propyl]-1,3-dioxolane Phenylthio propyl Polarizable (S-thioether) Susceptible to oxidation

Key Observations :

  • The 4-nitrophenoxy group in the target compound confers stronger electron-withdrawing effects compared to halogenated (Br, F) or sulfur-containing analogs.
  • Thiophene- and phenylthio-substituted derivatives exhibit reduced polarity and distinct reactivity due to sulfur’s electron-donating or polarizable nature .

Physicochemical Properties

  • Polarity and Solubility :
    • Nitro-substituted dioxolanes are expected to exhibit higher polarity than halogenated or sulfur-containing analogs, favoring solubility in polar aprotic solvents (e.g., DMSO, DMF) .
    • Thiophene derivatives show lower polarity, enhancing compatibility with organic solvents like toluene .
  • Stability: Fluorinated derivatives (e.g., 2-[2-(2,6-Difluorophenoxy)ethyl]-1,3-dioxolane) demonstrate enhanced thermal and oxidative stability due to strong C–F bonds . Nitro groups may reduce thermal stability but improve resistance to electrophilic attack .

Biological Activity

2-Methyl-2-[1-(4-nitrophenoxy)ethyl]-1,3-dioxolane is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a dioxolane ring that contributes to its stability and reactivity. The presence of the nitrophenoxy group enhances its potential interactions with biological targets. This compound serves as a versatile building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The nitrophenoxy group can engage in various biochemical pathways, potentially modulating biological functions. The dioxolane ring may also play a role in the compound's overall stability within biological systems.

Biological Activity

Recent studies have indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has been explored for its antimicrobial properties. Research indicates that derivatives of dioxolanes can show significant antibacterial and antifungal activity against various pathogens, including Staphylococcus aureus and Candida albicans .
  • Anticancer Potential : There is ongoing investigation into the anticancer properties of this compound. Preliminary findings suggest that it may inhibit cancer cell proliferation through specific molecular interactions .

Research Findings

A comprehensive review of literature reveals several key studies focusing on the biological activity of this compound:

StudyFindings
Study 1 Investigated the antibacterial effects against S. aureus with promising results showing MIC values ranging from 625 to 1250 µg/mL.
Study 2 Assessed antifungal activity against C. albicans, where most derivatives displayed significant inhibition .
Study 3 Explored the anticancer effects in vitro, suggesting modulation of cell signaling pathways leading to apoptosis in cancer cells .

Case Studies

  • Antibacterial Efficacy : A study conducted on various dioxolane derivatives demonstrated that modifications to the nitrophenyl group could enhance antibacterial activity. The results indicated that certain substitutions led to improved efficacy against Gram-positive bacteria .
  • Antifungal Activity Assessment : In a comparative study on antifungal agents, this compound derivatives were tested against multiple fungal strains, showing promising results particularly against C. albicans. The structure-activity relationship highlighted the importance of specific functional groups for enhanced activity .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for confirming the structure of 2-Methyl-2-[1-(4-nitrophenoxy)ethyl]-1,3-dioxolane?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the dioxolane ring conformation, methyl group environments, and nitrophenoxy substituent connectivity. Gas Chromatography-Mass Spectrometry (GC-MS) provides molecular weight validation and purity assessment. Cross-reference experimental data with PubChem’s InChI key and IUPAC nomenclature for structural alignment .

Q. How can researchers optimize the synthesis yield of this compound?

  • Methodological Answer : Employ factorial design experiments to systematically vary reaction parameters (e.g., temperature, solvent polarity, and catalyst loading). For example, highlights flash chromatography for purification, while suggests pre-experimental designs to isolate optimal conditions. Monitor intermediates via thin-layer chromatography (TLC) and quantify yield improvements using high-performance liquid chromatography (HPLC) .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer : Conduct accelerated stability studies under varying pH, humidity, and temperature. Use differential scanning calorimetry (DSC) to assess thermal decomposition and Fourier-Transform Infrared (FTIR) spectroscopy to detect hydrolytic degradation of the dioxolane ring. Store the compound in anhydrous, dark conditions at –20°C to mitigate nitro group photoreactivity .

Advanced Research Questions

Q. How can computational modeling elucidate steric and electronic effects of substituents in this compound?

  • Methodological Answer : Apply Density Functional Theory (DFT) to model the nitro group’s electron-withdrawing effects on the dioxolane ring’s stability. Use COMSOL Multiphysics for reaction dynamics simulations, integrating AI-driven parameter optimization as suggested in . Compare computational results with experimental NMR chemical shifts to validate electronic environment predictions .

Q. What strategies resolve contradictions between observed and predicted reactivity in hydrolysis studies?

  • Methodological Answer : Reconcile discrepancies by revisiting the theoretical framework (e.g., Marcus theory for electron transfer) and re-examining experimental conditions (e.g., solvent dielectric constants). Employ pre-test/post-test designs () to isolate variables like trace moisture or catalytic impurities. Validate hypotheses using kinetic isotope effects (KIE) or isotopic labeling .

Q. How can advanced NMR techniques enhance conformational analysis of this compound?

  • Methodological Answer : Utilize 2D NMR (COSY, NOESY) to map spatial interactions between the methyl groups and nitrophenoxy moiety. Dynamic NMR (DNMR) can assess ring puckering dynamics in the dioxolane structure. Cross-validate findings with X-ray crystallography if single crystals are obtainable .

Q. What methodologies validate the compound’s role as a synthetic intermediate in complex reaction cascades?

  • Methodological Answer : Design multi-step synthesis protocols incorporating this compound as a key intermediate. Track regioselectivity in nucleophilic substitutions (e.g., SN2 at the ethyl group) using isotopic tracers. Apply Gil’s pragmatic research framework () to iteratively refine reaction pathways based on mechanistic insights .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.